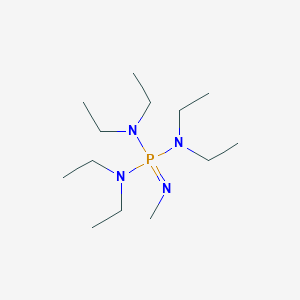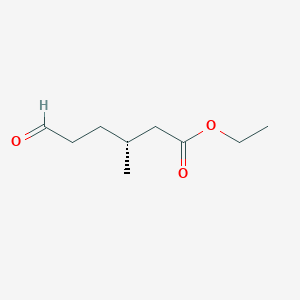![molecular formula C9H19O4PS2 B14424268 3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid CAS No. 80578-89-8](/img/structure/B14424268.png)
3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid is a chemical compound with the molecular formula C₉H₁₉O₄PS₂ and a molecular weight of 286.351 daltons . It is known for its unique structure, which includes a phosphorothioate group and a propanoic acid moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid typically involves the reaction of propanoic acid derivatives with phosphorothioate reagents. One common method involves the reaction of 3-mercaptopropanoic acid with bis(propan-2-yl) phosphorochloridothioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the reactants .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphorothioates.
Wissenschaftliche Forschungsanwendungen
3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as an additive in lubricants and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of 3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid involves its interaction with specific molecular targets. The phosphorothioate group can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the compound can interact with enzymes, inhibiting their activity by binding to the active site or altering the enzyme’s conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Diisobutoxythiophosphorylsulfanyl)-2-methylpropionic acid
- 2-Butylsulfanyl-thiocarbonylsulfanyl-propionic acid
Uniqueness
3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid is unique due to its specific combination of a phosphorothioate group and a propanoic acid moiety. This structure imparts distinctive chemical properties, such as high reactivity towards nucleophiles and strong chelating ability, which are not commonly found in similar compounds .
Eigenschaften
CAS-Nummer |
80578-89-8 |
|---|---|
Molekularformel |
C9H19O4PS2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
3-di(propan-2-yloxy)phosphinothioylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H19O4PS2/c1-7(2)12-14(15,13-8(3)4)16-6-5-9(10)11/h7-8H,5-6H2,1-4H3,(H,10,11) |
InChI-Schlüssel |
NBIHIFKBZOUVNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=S)(OC(C)C)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)





![Lithium, [(triphenylphosphoranylidene)methyl]-](/img/structure/B14424237.png)
![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)




